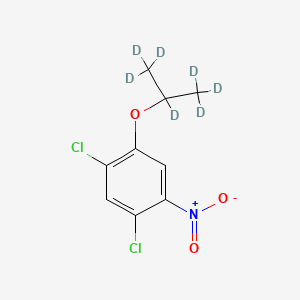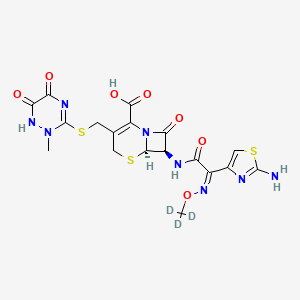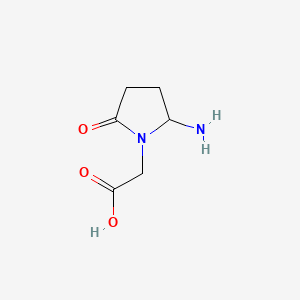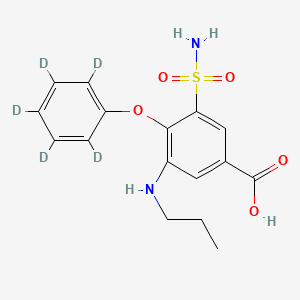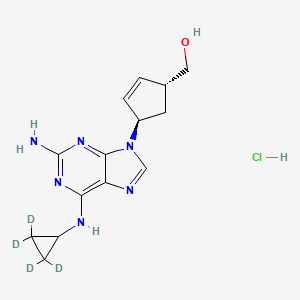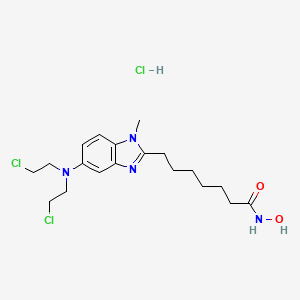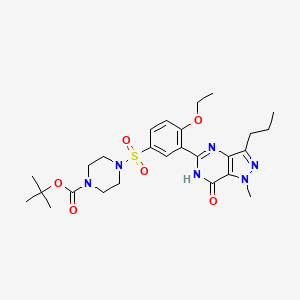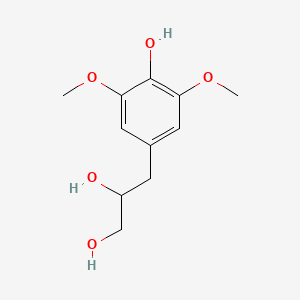
N-Formyl Thyroxine-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl Thyroxine-13C6 is the labelled analogue of N-Formyl Thyroxine, which is a derivative of Levothyroxine . It has a molecular formula of C10 [13C]6H11I4NO5 and a molecular weight of 810.84 . It appears as a white solid and is slightly soluble in DMSO .
Molecular Structure Analysis
The molecular structure of N-Formyl Thyroxine-13C6 is complex, with a core structure of a cyclohexa-1,3,5-trien-1-yl group attached to a 4-hydroxy-3,5-diiodophenyl group . The molecule also contains a formamido group and a propanoic acid group .Physical And Chemical Properties Analysis
N-Formyl Thyroxine-13C6 is a white solid with a molecular weight of 810.84 . It is slightly soluble in DMSO . More detailed physical and chemical properties are not available in the search results.Wirkmechanismus
The mechanism of action of N-Formyl Thyroxine-13C6 is likely similar to that of thyroid hormones. Thyroid hormones play a crucial role in the body’s functions, affecting protein synthesis, regulating long bone growth and neural maturation and activity, generating or inhibiting heat, and increasing the sensitivity to catecholamines .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-Formyl Thyroxine-13C6 can be achieved by introducing a formyl group to the tyrosine residue of thyroxine. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Thyroxine-13C6", "Formic acid", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the amino and carboxyl groups of thyroxine-13C6 by reacting it with acetic anhydride and pyridine to form a diacetyl derivative.", "Step 2: Reduction of the diacetyl derivative using sodium borohydride to form a diol intermediate.", "Step 3: Reaction of the diol intermediate with formic acid in the presence of pyridine to form the N-formyl thyroxine-13C6.", "Step 4: Purification of the product by recrystallization from methanol and extraction with chloroform and diethyl ether." ] } | |
CAS-Nummer |
1346604-89-4 |
Produktname |
N-Formyl Thyroxine-13C6 |
Molekularformel |
C16H11I4NO5 |
Molekulargewicht |
810.838 |
IUPAC-Name |
(2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1/i4+1,5+1,8+1,9+1,10+1,14+1 |
InChI-Schlüssel |
DNRNTTVIRGKKSQ-GBLPCCAPSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O |
Synonyme |
N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-13C6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



